4-Oxo Ticlopidine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

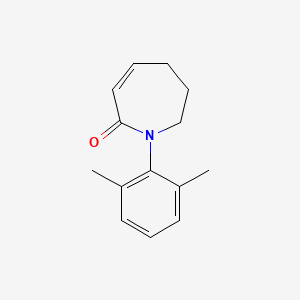

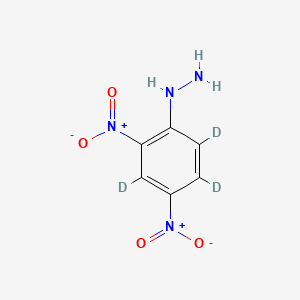

4-Oxo Ticlopidine-d4 is the labelled analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine . It belongs to the category of Stable Isotope Labelled Compounds .

Synthesis Analysis

The synthesis of Ticlopidine involves a promising novel five-step synthetic approach . This method provides Ticlopidine in 60% overall yield from readily available starting material viz. thiophene . In this methodology, all steps afforded excellent yields and are operationally simple and environmentally acceptable . This approach also offers various attractive advantages, for example, it’s applicable for large-scale synthesis, has simple work-up procedures and short reaction times, and uses inexpensive and readily available reagents .Molecular Structure Analysis

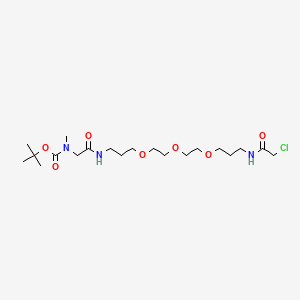

The molecular formula of 4-Oxo Ticlopidine-d4 is C14H8D4ClNOS . The molecular weight is 281.79 . The IUPAC name is 5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one .Chemical Reactions Analysis

The synthesis of 4-Oxo Ticlopidine involves a reaction with potassium permanganate in acetone . The reaction causes the refluxing of the solvent . On completion of the addition, the reaction mixture is maintained at 40° C. for a further 30 minutes, after which it is cooled and filtered through a silica bed .Physical And Chemical Properties Analysis

The boiling point of 4-Oxo Ticlopidine is predicted to be 464.5±45.0 °C . The density is predicted to be 1.364±0.06 g/cm3 . The pKa is predicted to be -1.60±0.20 .Mechanism of Action

Safety and Hazards

4-Oxo Ticlopidine-d4 is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It is necessary to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

CAS RN |

1330236-13-9 |

|---|---|

Product Name |

4-Oxo Ticlopidine-d4 |

Molecular Formula |

C14H12ClNOS |

Molecular Weight |

281.79 |

IUPAC Name |

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one |

InChI |

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D |

InChI Key |

KQQBLQBNIVSMLU-RHQRLBAQSA-N |

SMILES |

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl |

synonyms |

5-[(2-Chlorophenyl-d4)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)